molecular formula C13H13NO3 B2631949 5-Indol-1-yl-5-oxopentanoic acid CAS No. 123154-20-1

5-Indol-1-yl-5-oxopentanoic acid

Cat. No.: B2631949
CAS No.: 123154-20-1
M. Wt: 231.251
InChI Key: XAVSTQXHBOXZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Indol-1-yl-5-oxopentanoic acid is an organic compound that features an indole ring system. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. The indole ring is a prevalent moiety in many alkaloids and has been extensively studied for its role in various biological processes .

Mechanism of Action

Target of Action

The primary targets of 5-Indol-1-yl-5-oxopentanoic acid It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with multiple targets.

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets and cause various biological changes . It’s plausible that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The specific molecular and cellular effects of This compound Indole derivatives are known to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Chemical Reactions Analysis

Types of Reactions

5-Indol-1-yl-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-Indol-1-yl-5-oxopentanoic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Indol-1-yl-5-oxopentanoic acid is unique due to its specific structure, which combines the indole ring with an oxopentanoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound in research and industry .

Properties

IUPAC Name

5-indol-1-yl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12(6-3-7-13(16)17)14-9-8-10-4-1-2-5-11(10)14/h1-2,4-5,8-9H,3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVSTQXHBOXZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123154-20-1
Record name 5-(1H-indol-1-yl)-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.